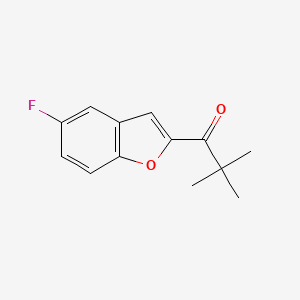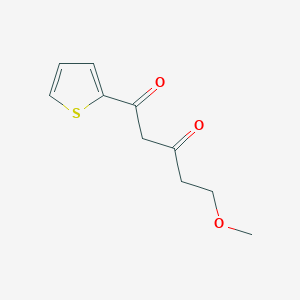
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a methoxy group, a thiophene ring, and a pentane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione typically involves the reaction of thiophene derivatives with methoxy-substituted pentane-1,3-dione. One common method is the multicomponent protocol, which involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and thiophene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions may produce halogenated compounds.
Aplicaciones Científicas De Investigación
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and methoxy group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione
- 3-Phenyl-1,5-di-thiophen-2-yl-pentane-1,5-dione
Uniqueness
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C10H12O3S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
5-methoxy-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O3S/c1-13-5-4-8(11)7-9(12)10-3-2-6-14-10/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
XZPGEOSKTAUUSQ-UHFFFAOYSA-N |
SMILES canónico |
COCCC(=O)CC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


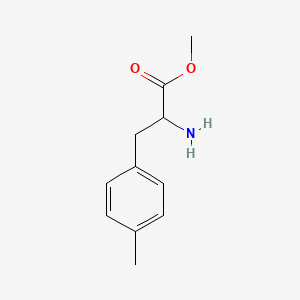
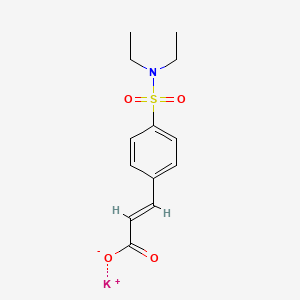


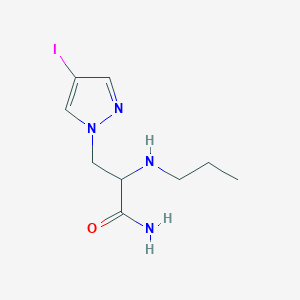

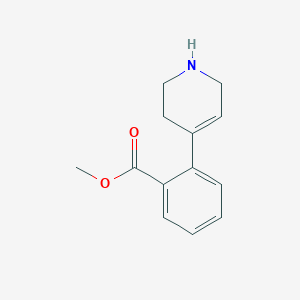

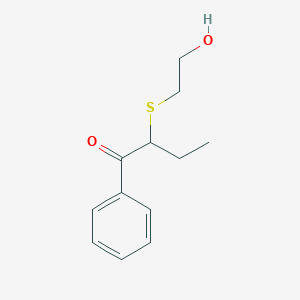
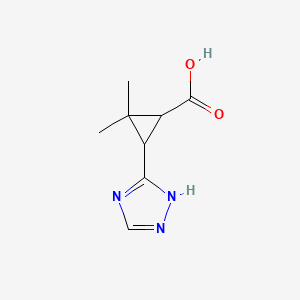
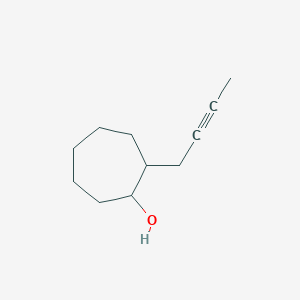
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)

